N-Allyl-2-bromo-2-methylpropanamide
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Overview
Description
Preparation Methods
One common method involves the reaction of 2-bromo-2-methylpropionyl chloride with allylamine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propanamide, 2-bromo-2-methyl-N-2-propen-1-yl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanamide, 2-bromo-2-methyl-N-2-propen-1-yl- has various applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis, particularly in the preparation of other brominated compounds and amides.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Mechanism of Action
The mechanism by which Propanamide, 2-bromo-2-methyl-N-2-propen-1-yl- exerts its effects involves the interaction of its reactive bromine atom with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially inhibiting their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Propanamide, 2-bromo-2-methyl-N-2-propen-1-yl- can be compared with other similar compounds, such as:
2-Bromo-2-methylpropanamide: Similar in structure but lacks the propenyl group, making it less reactive in certain addition reactions.
N-Allyl-2-bromo-2-methylpropanamide: A close analog with similar reactivity but different physical properties.
2-Bromo-2-methyl-N-(phenylmethyl)-N-2-propen-1-yl-propanamide: Contains a phenylmethyl group, which can influence its reactivity and applications.
Properties
CAS No. |
1008780-89-9 |
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Molecular Formula |
C7H12BrNO |
Molecular Weight |
206.08 g/mol |
IUPAC Name |
2-bromo-2-methyl-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C7H12BrNO/c1-4-5-9-6(10)7(2,3)8/h4H,1,5H2,2-3H3,(H,9,10) |
InChI Key |
VJLPAVYWNIYLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC=C)Br |
Origin of Product |
United States |
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